molecular formula C16H20N4O3 B2699655 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950240-58-1

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2699655
CAS No.: 950240-58-1
M. Wt: 316.361
InChI Key: QTYAHFVDHZLQKA-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,3-triazole-4-carboxamide family, characterized by a triazole core substituted with an aryl group at position 1, a carboxamide group at position 4, and variable substituents at positions 5 and the amide nitrogen. The title compound features a 4-ethoxyphenyl group at position 1, a methoxymethyl group at position 5, and a prop-2-en-1-yl (allyl) group on the amide nitrogen. These substituents influence its physicochemical properties, such as solubility and metabolic stability, and biological activity, particularly in therapeutic contexts like anticancer or enzyme inhibition .

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-prop-2-enyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3/c1-4-10-17-16(21)15-14(11-22-3)20(19-18-15)12-6-8-13(9-7-12)23-5-2/h4,6-9H,1,5,10-11H2,2-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYAHFVDHZLQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC=C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethoxyphenyl)-5-(methoxymethyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as antimicrobial, antifungal, and anticancer agents. This article focuses on the biological activity of this specific triazole derivative, summarizing key research findings, case studies, and relevant data.

  • Molecular Formula : C14_{14}H18_{18}N4_{4}O3_{3}
  • Molecular Weight : 286.32 g/mol
  • Structural Characteristics : The compound features a triazole ring, an ethoxyphenyl group, and a methoxymethyl substituent, which are critical for its biological activity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities. The specific compound under review has shown promise in various areas:

Antimicrobial Activity

Studies have demonstrated that triazole derivatives possess significant antibacterial properties. For instance, compounds similar to this compound have been tested against Gram-positive and Gram-negative bacteria with varying degrees of effectiveness.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 2 µg/mL
Escherichia coli1 - 4 µg/mL
Pseudomonas aeruginosa0.25 - 1 µg/mL

These MIC values suggest that the compound may be more effective than some conventional antibiotics like ciprofloxacin in certain contexts .

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has been evaluated against various fungal strains, showing effectiveness comparable to established antifungals. For example:

Fungal Strain MIC (µg/mL)
Candida albicans0.5 - 2
Aspergillus niger1 - 3

These findings indicate that the compound could serve as a potential treatment option for fungal infections .

Anticancer Properties

Recent studies have explored the anticancer potential of triazole derivatives. The compound has been subjected to cytotoxicity assays against several cancer cell lines:

Cell Line IC50_{50} (µM)
HeLa (cervical cancer)10 - 20
MCF-7 (breast cancer)15 - 30
A549 (lung cancer)12 - 25

The IC50_{50} values indicate moderate to high cytotoxicity against these cancer cell lines, suggesting that this triazole derivative may inhibit tumor growth effectively .

The biological activity of triazoles is often attributed to their ability to interfere with essential cellular processes. For instance:

  • Antibacterial Mechanism : Triazoles may inhibit bacterial DNA synthesis by targeting DNA gyrase, leading to cell death.
  • Antifungal Mechanism : They disrupt ergosterol biosynthesis in fungal membranes.
  • Anticancer Mechanism : The compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cytokine release.

Case Studies

A recent study published in MDPI highlighted the synthesis and evaluation of new triazole derivatives, including compounds structurally related to our focus compound. These studies confirmed significant antibacterial and antifungal activity against a range of pathogens and demonstrated that structural modifications can enhance potency .

Comparison with Similar Compounds

Core Structural Variations

The 1,2,3-triazole-4-carboxamide scaffold is highly modular. Key structural variations among analogs include:

  • 4-Methoxyphenyl in N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (Pokhodylo & Slyvka et al., 2020) increases lipophilicity .
  • Substituents at position 5 :
    • Methoxymethyl in the title compound improves solubility compared to methyl or trifluoromethyl groups in analogs like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid .
    • Cyclopropyl in 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide introduces steric bulk, affecting conformational flexibility .
  • Amide nitrogen substituents :
    • Allyl (prop-2-en-1-yl) in the title compound may enhance metabolic resistance compared to hydroxyethyl or phenylpropan-2-yl groups in analogs like ZIPSEY .

Physicochemical Properties

  • Solubility : The methoxymethyl group in the title compound enhances hydrophilicity compared to methyl or cyclopropyl substituents .
  • Metabolic Stability : The allyl group on the amide nitrogen may reduce oxidative metabolism compared to hydroxyethyl or phenyl groups .

Data Table: Key Analogs and Their Properties

Compound Name Position 1 Substituent Position 5 Substituent Amide Substituent Molecular Weight Notable Activity/Property Reference
1-(4-Ethoxyphenyl)-5-(methoxymethyl)-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl Methoxymethyl Allyl ~362.4* Improved solubility -
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Cyclopropyl 4-Chlorophenyl 413.9 High lipophilicity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl - 305.6 c-Met inhibition (GP = 68.09%)
N-(2-Chloro-5-methoxyphenyl)-5-(methoxymethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl Methoxymethyl 2-Chloro-5-methoxyphenyl 386.8 Antitumor screening candidate

*Calculated based on molecular formula.

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